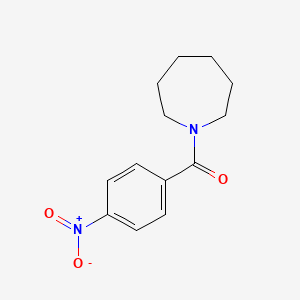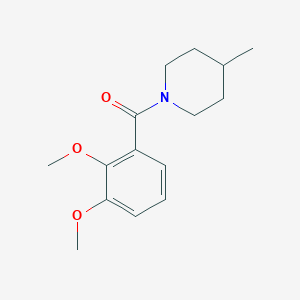
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperidine derivative that contains a benzoyl group and two methoxy groups attached to the benzene ring. DMMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of pharmacology.
作用機序
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to exhibit various biochemical and physiological effects in vivo and in vitro. In animal studies, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been shown to induce a decrease in body weight and food intake, as well as an increase in liver weight and serum alanine aminotransferase levels. Additionally, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to exhibit antinociceptive and anxiolytic effects in animal models.
実験室実験の利点と制限
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine also has some limitations. It has been found to exhibit low solubility in water, which may limit its bioavailability in vivo. Additionally, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to exhibit some toxicity in animal studies, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine. One area of interest is the development of 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine-based anticancer drugs. 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine and its potential use in the treatment of other diseases. Finally, the development of new synthesis methods for 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine may help to improve its bioavailability and reduce its toxicity in vivo.
合成法
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine can be synthesized through a multi-step process involving the reaction of 1-(2,3-dimethoxyphenyl)propan-2-one with methylamine and formaldehyde. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine. This synthesis method has been reported to have high yield and purity, making it a viable option for large-scale production of 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine.
科学的研究の応用
1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is in the field of cancer therapy. 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, 1-(2,3-dimethoxybenzoyl)-4-methylpiperidine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-7-9-16(10-8-11)15(17)12-5-4-6-13(18-2)14(12)19-3/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRWRKWCUUZCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



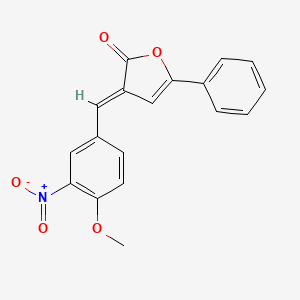
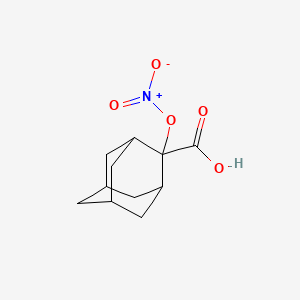

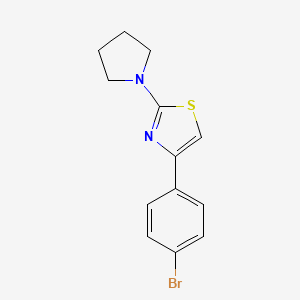

![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
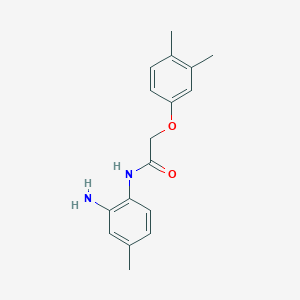
![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
